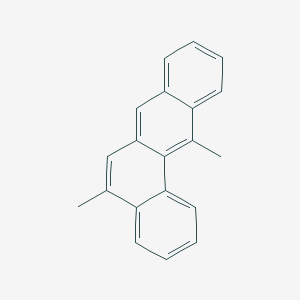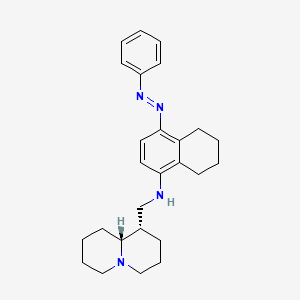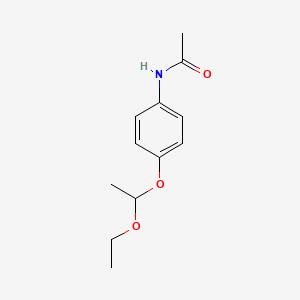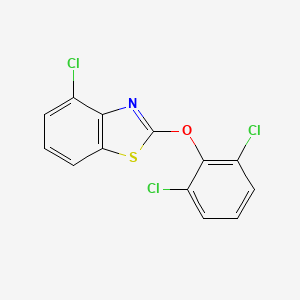
5,12-Dimethylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,12-Dimethylbenz(a)anthracene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of benz(a)anthracene with methyl groups at the 5 and 12 positions . The reaction typically requires a strong acid catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperature conditions to ensure selective methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5,12-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
5,12-Dimethylbenz(a)anthracene is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: To investigate the biological effects of carcinogens and their interactions with cellular components.
Medicine: In cancer research to induce tumors in animal models and study the mechanisms of carcinogenesis.
Industry: As a reference compound in environmental monitoring and pollution studies.
Wirkmechanismus
5,12-Dimethylbenz(a)anthracene exerts its effects through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and cause mutations . These mutations can initiate the process of carcinogenesis by altering the expression of oncogenes and tumor suppressor genes . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of various genes involved in xenobiotic metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another potent carcinogenic polycyclic aromatic hydrocarbon with similar structure and properties.
Benz(a)anthracene: The parent compound without methyl groups, also known for its carcinogenic properties.
9,10-Dimethyl-1,2-benzanthracene: A structural isomer with different methyl group positions.
Uniqueness
5,12-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity . The position of the methyl groups affects the compound’s ability to interact with enzymes and DNA, making it a valuable tool in studying the structure-activity relationships of carcinogens .
Eigenschaften
CAS-Nummer |
21297-22-3 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
5,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-16-12-15-7-3-4-9-18(15)14(2)20(16)19-10-6-5-8-17(13)19/h3-12H,1-2H3 |
InChI-Schlüssel |
NGDOAMUCOVXUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C4=CC=CC=C14)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















